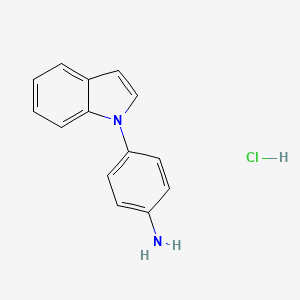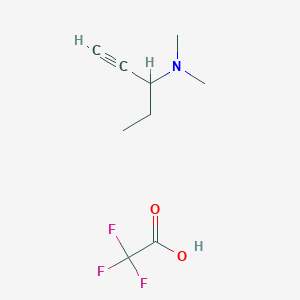
N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which combines an alkyne group with a trifluoroacetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid typically involves the reaction of N,N-Dimethylpent-1-yn-3-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and reactors can help in optimizing the reaction conditions and minimizing the production costs.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The trifluoroacetic acid moiety can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alkyne group can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways. The alkyne group can participate in various chemical reactions, while the trifluoroacetic acid moiety can enhance the compound’s reactivity and stability. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (4-methylpent-1-yn-3-yl)amine; trifluoroacetic acid: Similar structure but with a methyl group at the 4-position.
2,2-Dimethylpent-4-yn-1-amine hydrochloride: Similar structure but with a hydrochloride salt form.
Uniqueness
N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid is unique due to its combination of an alkyne group and a trifluoroacetic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific research and industrial applications.
Propiedades
IUPAC Name |
N,N-dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.C2HF3O2/c1-5-7(6-2)8(3)4;3-2(4,5)1(6)7/h1,7H,6H2,2-4H3;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNQUIZCOJPSKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)N(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
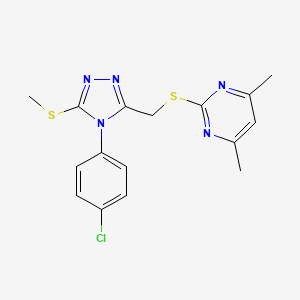
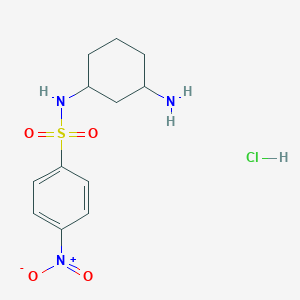
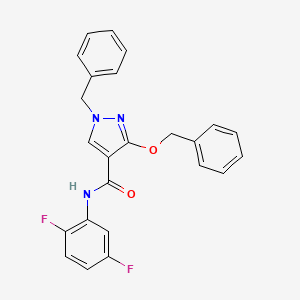

![2-(4-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-1,3-thiazol-2-yl)-N-methylacetamide](/img/structure/B2367620.png)

![6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole](/img/structure/B2367622.png)
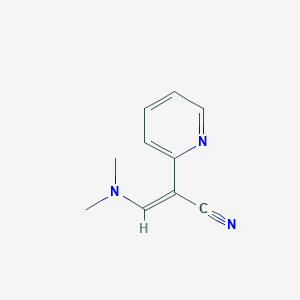
![4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2367625.png)
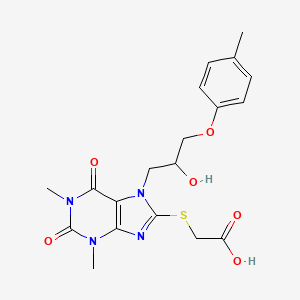

![Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2367629.png)

